molecular formula C9H10ClN3O2 B2450414 Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride CAS No. 2044704-79-0

Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride

Cat. No. B2450414
CAS RN: 2044704-79-0
M. Wt: 227.65
InChI Key: PUEMMSDGTWGCKF-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal and Molecular Structures : The crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were studied. This compound was obtained as a side product in the synthesis of an antitubercular agent. Its structure provides insights into the behavior of similar benzo[d]imidazole derivatives (Richter et al., 2023).

Applications in Drug Discovery and Anticancer Research

  • Antitumor Compounds : A series of novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides were synthesized. Selected compounds showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines. This demonstrates the potential of such compounds in anticancer drug development (Tomorowicz et al., 2020).

  • Anti-Breast Cancer Agents : Novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for antiproliferative effects against breast cancer cell lines. These compounds showed promising effects, indicating their potential as leads for breast cancer therapeutics (Karthikeyan et al., 2017).

Applications in Antioxidant and Antimicrobial Research

  • Antioxidant and Antimicrobial Activities : New 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds were synthesized and evaluated for their antioxidant and antimicrobial activities. Compounds displayed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, showcasing their potential in antimicrobial applications (Bassyouni et al., 2012).

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is significant potential for the development of new drugs . Future research could focus on synthesizing new imidazole derivatives and investigating their biological activities.

properties

IUPAC Name

methyl 6-amino-1H-benzimidazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8;/h2-4H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEMMSDGTWGCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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